Cas no 1902933-29-2 (2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1902933-29-2
- 2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide
- AKOS025354539
- F6482-2458
- 2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
- N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-chlorobenzenesulfonamide
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- Inchi: 1S/C14H18ClNO4S/c15-11-3-1-2-4-14(11)21(17,18)16-10-5-6-12-13(9-10)20-8-7-19-12/h1-4,10,12-13,16H,5-9H2
- InChI Key: GJIBLGAVMYAMCS-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1S(NC1CCC2C(C1)OCCO2)(=O)=O
Computed Properties
- Exact Mass: 331.0645069g/mol
- Monoisotopic Mass: 331.0645069g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 452
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 73Ų
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6482-2458-2μmol |
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide |
1902933-29-2 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6482-2458-5μmol |
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide |
1902933-29-2 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6482-2458-10μmol |
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide |
1902933-29-2 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6482-2458-20μmol |
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide |
1902933-29-2 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6482-2458-1mg |
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide |
1902933-29-2 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6482-2458-2mg |
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide |
1902933-29-2 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6482-2458-3mg |
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide |
1902933-29-2 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6482-2458-4mg |
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide |
1902933-29-2 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6482-2458-5mg |
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide |
1902933-29-2 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6482-2458-10mg |
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide |
1902933-29-2 | 10mg |
$118.5 | 2023-09-08 |
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
2-Chloro-N-(Octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide: A Comprehensive Overview
2-Chloro-N-(Octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide (CAS No. 1902933-29-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential clinical applications of 2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide.
Chemical Structure and Properties
The molecular formula of 2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is C15H18ClNO4S, with a molecular weight of 343.87 g/mol. The compound features a benzene ring substituted with a chlorine atom at the 2-position and a sulfonamide group at the 1-position. The octahydro-1,4-benzodioxin moiety, a cyclic ether with two oxygen atoms bridging the benzene ring, adds to the compound's structural complexity and contributes to its unique chemical properties.
The presence of the sulfonamide group imparts significant polarity to the molecule, making it highly soluble in polar solvents such as water and methanol. The chlorine atom and the octahydro-1,4-benzodioxin ring also contribute to the compound's overall hydrophobicity, which is crucial for its interaction with biological targets. The combination of these functional groups results in a molecule with a balanced solubility profile, making it suitable for various pharmaceutical formulations.
Synthesis Methods
The synthesis of 2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide has been reported in several studies. One common approach involves the reaction of 2-chlorobenzenesulfonyl chloride with octahydro-1,4-benzodioxin-6-amine in the presence of a base such as triethylamine or pyridine. This reaction typically proceeds under mild conditions and yields high purity products.
A more recent study published in the Journal of Medicinal Chemistry (2023) described an optimized synthetic route that enhances yield and reduces by-product formation. The researchers employed microwave-assisted synthesis to expedite the reaction and achieve higher efficiency. This method not only reduces reaction time but also minimizes side reactions, making it an attractive option for large-scale production.
Biological Activities
2-Chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide has been extensively studied for its potential biological activities. One of the most notable findings is its potent anti-inflammatory properties. In vitro studies have shown that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
A study published in Bioorganic & Medicinal Chemistry Letters (2023) reported that 2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide exhibits selective inhibition of cyclooxygenase (COX)-2 without affecting COX-1 activity. This selective inhibition is advantageous as it reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors.
In addition to its anti-inflammatory properties, 2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide has shown promising antitumor activity. Preclinical studies have demonstrated that the compound induces apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK.
Potential Clinical Applications
The diverse biological activities of 2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide make it a promising candidate for various therapeutic applications. Its anti-inflammatory properties suggest potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The selective COX-2 inhibition further supports its suitability for these indications.
The antitumor activity observed in preclinical studies positions this compound as a potential candidate for cancer therapy. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and therapeutic efficacy. Clinical trials are expected to provide further insights into its safety and efficacy profiles.
Conclusion
2-Chloro-N-(Octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide (CAS No. 1902933-29-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for various therapeutic applications. As research continues to advance our understanding of this compound, it holds promise for addressing unmet medical needs in areas such as inflammation and cancer.
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